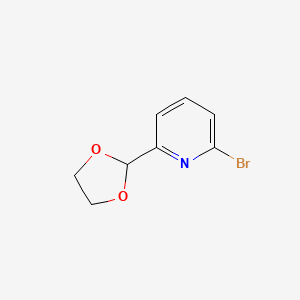

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are ubiquitous in nature, forming the core structure of essential biomolecules like vitamins and alkaloids. researchgate.net The unique electronic properties of the pyridine ring, including its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, impart a range of chemical reactivities. numberanalytics.comtandfonline.com This allows for various transformations, such as electrophilic and nucleophilic substitution reactions, making them highly adaptable in drug design and development. numberanalytics.comresearchgate.net

The significance of pyridine derivatives extends across numerous scientific disciplines. In medicinal chemistry, they are integral components of a vast array of pharmaceutical agents, exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.nettandfonline.comnih.gov Beyond pharmaceuticals, pyridine-based compounds are crucial in the development of agrochemicals like pesticides and herbicides, as well as in material science for creating polymers, dyes, and electronic materials. numberanalytics.comnumberanalytics.com Their ability to act as ligands in coordination chemistry is also well-established, playing a role in catalysis and the formation of novel materials. tandfonline.com

Role of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine as a Strategic Building Block

This compound is a bifunctional building block that offers chemists a strategic advantage in multi-step syntheses. georganics.sknih.gov Its utility stems from the orthogonal reactivity of its key functional groups: the bromo substituent, the pyridine core, and the acetal-protected aldehyde (the dioxolane group).

The bromine atom at the 2-position of the pyridine ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex biaryl and amino-pyridine structures. The dioxolane group serves as a protecting group for a formyl (aldehyde) functionality. This protection is crucial as it masks the reactive aldehyde from participating in reactions while transformations are carried out at the bromine-substituted position. The acetal (B89532) is stable under many reaction conditions, particularly those that are basic or organometallic in nature, and can be readily deprotected under acidic conditions to reveal the aldehyde for subsequent reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This strategic masking and unmasking of reactive sites is a cornerstone of modern synthetic planning.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₂ | chemicalbook.comfda.gov |

| Molecular Weight | 230.06 g/mol | chemicalbook.comfda.gov |

| Boiling Point (Predicted) | 316.7±42.0 °C | chemicalbook.com |

| Density (Predicted) | 1.593±0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 0.21±0.19 | chemicalbook.com |

| Functional Group | Synthetic Role | Common Reactions |

|---|---|---|

| 2-Bromo Group | Site for cross-coupling and substitution reactions. | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings. |

| Pyridine Ring | Core heterocyclic scaffold, ligand formation. | N-oxidation, quaternization, further functionalization. |

| 1,3-Dioxolane Group | Protected aldehyde (formyl) group. | Stable to many reaction conditions; deprotection with acid to yield pyridine-6-carboxaldehyde. |

Overview of Research Trajectories for the Compound

Research involving this compound and structurally similar compounds primarily focuses on its application as an intermediate in the synthesis of more complex, functional molecules. Its bifunctional nature makes it an ideal starting material for creating libraries of compounds for drug discovery and for building sophisticated ligands for coordination chemistry.

One significant research trajectory involves the use of related aminopyridine derivatives in the synthesis of ligands for Extended Metal Atom Chains (EMACs). georgiasouthern.edu For instance, derivatives like 2-Bromo-6-methylaminopyridine are synthesized from 2,6-Dibromopyridine and used as precursors to build larger, scaffolded ligands designed to stabilize unique metal complexes. georgiasouthern.edugeorgiasouthern.edu These complexes are of interest for their potential magnetic and electronic properties. georgiasouthern.edu

Furthermore, the reactivity of the bromo-substituted pyridine core is exploited in the synthesis of highly substituted pyridone structures. mdpi.com Research has shown that 2-bromopyridines can undergo ruthenium-catalyzed domino reactions to form complex heteroarylated 2-pyridones, demonstrating the utility of this class of starting materials in generating molecular complexity. mdpi.com The development of methods for creating fused pyridine building blocks for automated library generation also highlights the importance of such precursors. whiterose.ac.uk These strategies often involve transformations of bromo-substituted pyridines into boronic esters, which are then used in high-throughput Suzuki coupling reactions to rapidly generate diverse molecular libraries for screening in drug discovery programs. whiterose.ac.uk The compound is also noted for its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-3-1-2-6(10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSRNUAOBOQPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187786 | |

| Record name | 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34199-87-6 | |

| Record name | 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34199-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034199876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(1,3-dioxolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-(1,3-DIOXOLAN-2-YL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625JYY6HJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

The transformation of this compound is a key area of research, with a focus on developing more efficient and selective catalytic systems. The presence of the bromine atom at the 2-position makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Future research is anticipated to move beyond traditional palladium-catalyzed reactions, exploring the utility of other transition metals such as nickel and copper. These alternative catalysts could offer different reactivity profiles, potentially leading to novel transformations and improved functional group tolerance. For instance, the development of nickel-catalyzed cross-coupling reactions could provide a more cost-effective and sustainable alternative to palladium-based systems.

Furthermore, the field is witnessing a surge in the exploration of photoredox catalysis. The application of visible-light-mediated photocatalysis to the transformations of this compound could enable previously inaccessible reaction pathways, proceeding under mild conditions and with high degrees of selectivity. Dual catalytic systems, which combine a transition metal catalyst with a photocatalyst, are also a promising avenue for achieving unique reactivity and expanding the synthetic utility of this versatile building block. Research in this area is likely to focus on the development of novel photocatalysts and the optimization of reaction conditions to maximize efficiency and selectivity.

Exploration of Bio-Inspired Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, and bio-inspired approaches for the synthesis and modification of this compound are gaining traction. These methods aim to mimic the efficiency and selectivity of natural enzymatic processes, offering a more sustainable alternative to traditional synthetic chemistry.

One promising area of investigation is the use of chemo-enzymatic strategies. This approach combines the selectivity of biocatalysts with the versatility of chemical synthesis. For example, enzymes could be employed for the enantioselective modification of derivatives of this compound, leading to the production of valuable chiral building blocks for the pharmaceutical industry. The development of novel enzyme-catalyzed reactions for the functionalization of the pyridine (B92270) ring is a particularly exciting prospect.

Moreover, the exploration of biomimetic synthesis, which seeks to replicate the key bond-forming strategies observed in the biosynthesis of natural products, could lead to innovative and efficient routes to complex molecules derived from this compound. For instance, inspiration from the biosynthesis of pyridine alkaloids could guide the development of novel cyclization strategies to construct polycyclic scaffolds. nih.goviupac.org

Investigation of New Applications in Emerging Fields (e.g., Optoelectronics, Sustainable Chemistry)

The unique electronic and structural properties of the pyridine nucleus suggest that derivatives of this compound could find applications in a range of emerging technologies.

In the field of optoelectronics , there is growing interest in the development of novel organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine ring, with its electron-deficient nature, can be incorporated into donor-acceptor architectures to tune the electronic properties of organic semiconductors. The bromo- and dioxolane-functionalized pyridine core of the title compound provides convenient handles for the synthesis of more complex conjugated systems with tailored photophysical properties. Research in this area will likely focus on the design and synthesis of novel materials derived from this compound and the evaluation of their performance in electronic devices.

In the realm of sustainable chemistry , this compound can serve as a versatile building block for the synthesis of functional materials with applications in energy storage and catalysis. For example, the pyridine nitrogen can act as a coordination site for metal ions, opening up possibilities for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). rsc.org These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The development of pyridine-based materials for use as electrodes in batteries is another promising area of research. rsc.org

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. Advanced computational modeling is expected to play a significant role in guiding the future development and application of this compound.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, providing insights into its electronic structure and the feasibility of various chemical transformations. For instance, DFT can be used to model the transition states of catalytic reactions, aiding in the design of more efficient catalysts. Furthermore, computational studies can predict the electronic and photophysical properties of novel materials derived from this compound, accelerating the discovery of new materials for optoelectronic applications.

The use of Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a deeper understanding of enzyme-catalyzed reactions involving derivatives of this compound. nih.govwordpress.comdntb.gov.uanih.govrsc.org These methods allow for the detailed study of the interactions between the substrate and the enzyme's active site, which is crucial for the design of biocatalytic processes.

Moreover, the application of machine learning algorithms is an emerging trend in chemistry. acs.orgnih.govchemrxiv.orgarxiv.orgarxiv.org By training models on large datasets of chemical reactions, it may become possible to predict the optimal reaction conditions for the transformation of this compound, significantly accelerating the pace of research and development.

Q & A

Q. What are the common synthetic routes for 2-bromo-6-(1,3-dioxolan-2-yl)pyridine, and how do they differ in efficiency?

The compound is synthesized via palladium-catalyzed cross-coupling reactions or halogen exchange methods. For example, Ullmann-type coupling between pyridin-3-yl trifluoromethanesulfonate and 2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine yields the product in 35% yield after purification by flash chromatography . Alternative routes involve bromination of pre-functionalized pyridine derivatives, such as halogen exchange with bromotrimethylsilane under reflux conditions . Efficiency varies with catalyst choice (e.g., Pd vs. Ni), solvent system, and reaction time.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on ¹H/¹³C NMR and mass spectrometry . For instance, ¹H NMR peaks at δ 4.17–4.07 ppm (dioxolane protons) and δ 8.38 ppm (pyridine protons) confirm the dioxolane and pyridine moieties . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Flash chromatography using silica gel with hexanes/ethyl acetate (7:3 to 9:1) is effective for isolating the compound . For trace impurities, recrystallization in chloroform or ethyl acetate improves purity. HPLC with a C18 column may resolve polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the low yield (35%) in cross-coupling syntheses of this compound?

Yield enhancement requires:

- Catalyst screening : Testing Pd(OAc)₂ with ligands like PCy₃·HBF₄ or XPhos to stabilize intermediates .

- Solvent optimization : Substituting 1,4-dioxane with DMA or DMF may improve solubility and reaction kinetics.

- Temperature control : Increasing reaction temperature to 80–100°C (with pressure tolerance) accelerates coupling .

Q. What mechanisms explain the thermal decomposition pathways of this compound derivatives?

At elevated temperatures (>100°C), the compound undergoes pyridylcarbene formation via nitrogen expulsion, yielding intermediates like 2-bromo-6-vinylpyridine. Competing pathways include cyclopropane ring formation (via carbene dimerization) or oxidation to ketones (e.g., 1-(6-bromopyridin-2-yl)ethanone) . Kinetic studies using GC-MS or in-situ IR spectroscopy can map decomposition routes.

Q. How do steric and electronic effects of the dioxolane group influence reactivity in catalytic applications?

The dioxolane ring acts as an electron-donating group , stabilizing metal complexes in catalysis (e.g., Pd-mediated C–H activation). Steric hindrance from the dioxolane may reduce substrate accessibility, requiring tailored ligands (e.g., bidentate P,N ligands) to enhance catalytic turnover . Computational studies (DFT) can quantify these effects .

Q. How should researchers address contradictions in reported spectroscopic data for related bromopyridines?

Discrepancies in NMR shifts or retention times often arise from solvent effects or impurities. To resolve these:

- Reproduce experiments under standardized conditions (e.g., CDCl₃ for NMR).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What strategies mitigate side reactions (e.g., debromination) during functionalization of this compound?

- Additives : Silver salts (Ag₂CO₃) suppress debromination by scavenging free bromide ions.

- Low-temperature reactions : Conduct Suzuki-Miyaura couplings at 0–25°C to preserve the C–Br bond .

- Protecting groups : Temporarily mask reactive sites (e.g., dioxolane hydrolysis to ketone) before functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.